![molecular formula C11H17BrN2O2 B7944533 N-carbethoxymethyl-4-dimethylaminopyridinium bromide](/img/structure/B7944533.png)
N-carbethoxymethyl-4-dimethylaminopyridinium bromide
Overview
Description
N-carbethoxymethyl-4-dimethylaminopyridinium bromide is a useful research compound. Its molecular formula is C11H17BrN2O2 and its molecular weight is 289.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications : N-carbethoxymethyl-4-dimethylaminopyridinium bromide derivatives exhibit properties beneficial for optoelectronic applications. This includes their nonlinear optical (NLO) properties, as evidenced by their hyperpolarizability values, which indicate potential use in NLO applications (Sivaraj, Jayamani, & Siva, 2020).
Molecular Structure Analysis : The molecular structures of derivatives like 4-dimethylaminopyridinium bromides have been thoroughly investigated. These studies contribute to understanding the physical and chemical characteristics of these compounds, which is crucial for their application in various scientific fields (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).
Synthesis of Heterocycles : N-carbethoxymethyl-4-dimethylaminopyridinium bromide derivatives are used in the synthesis of N-polyfluoroalkylated heterocycles, showcasing their role in creating complex organic compounds with potential applications in various industries (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Pharmaceutical Applications : Some derivatives of N-carbethoxymethyl-4-dimethylaminopyridinium bromide are key intermediates in the manufacturing of therapeutic agents, such as SGLT2 inhibitors, which are crucial in diabetes therapy (Zhang et al., 2022).
Gene Delivery : Certain dimethylaminopyridinium derivatives are being explored for their potential in gene delivery, highlighting their significance in the field of biomedicine and gene therapy (Vuillaume et al., 2009).
properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)pyridin-1-ium-1-yl]acetate;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-4-15-11(14)9-13-7-5-10(6-8-13)12(2)3;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVXVVZSIPRCB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)N(C)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbethoxymethyl-4-dimethylaminopyridinium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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